BenchChemオンラインストアへようこそ!

4-bromo-1H-indazol-5-ol

Lipophilicity LogP Indazole scaffold

4-Bromo-1H-indazol-5-ol (CAS 478838-52-7) is a C4-brominated, C5-hydroxylated indazole with molecular formula C₇H₅BrN₂O and molecular weight 213.03 g·mol⁻¹. The compound is primarily employed as a functionalized heterocyclic building block in medicinal chemistry, where the ortho-bromo → hydroxy substitution pattern on the indazole scaffold provides distinct opportunities for sequential derivatization that are not accessible with other bromo-indazol-5-ol regioisomers.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 478838-52-7
Cat. No. B3180964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1H-indazol-5-ol
CAS478838-52-7
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NN=C2)Br)O
InChIInChI=1S/C7H5BrN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10)
InChIKeyNKQAGTMAIUMWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-indazol-5-ol (CAS 478838-52-7): Physicochemical and Structural Differentiation Guide for Procurement in Medicinal Chemistry


4-Bromo-1H-indazol-5-ol (CAS 478838-52-7) is a C4-brominated, C5-hydroxylated indazole with molecular formula C₇H₅BrN₂O and molecular weight 213.03 g·mol⁻¹ . The compound is primarily employed as a functionalized heterocyclic building block in medicinal chemistry, where the ortho-bromo → hydroxy substitution pattern on the indazole scaffold provides distinct opportunities for sequential derivatization that are not accessible with other bromo-indazol-5-ol regioisomers . Critically, the publicly available literature contains very limited direct, quantitative biological data for this specific compound; the differentiation evidence presented below therefore relies on experimentally determined physicochemical properties, regiochemical accessibility, synthesis metrics, and class-level pharmacological inference from structurally related indazole derivatives, flagged accordingly [1].

Why Generic Interchange Among Bromo-indazol-5-ol Regioisomers Is Not Supported: The Case for 4-Bromo-1H-indazol-5-ol


Bromo-indazol-5-ol regioisomers share the same molecular formula (C₇H₅BrN₂O) and identical molecular weight (213.03 Da), yet they are not functionally interchangeable . The C4-bromo substituent is sterically and electronically distinct from C6- or C7-bromo congeners, producing a different LogP (2.07 at C4 vs. a predicted ca. 1.76 for the less lipophilic C7 isomer and ca. 1.63 for the non-brominated parent 1H-indazol-5-ol) that alters chromatographic retention and passive membrane permeability . Furthermore, the ortho relationship between the C4-Br and C5-OH groups creates a unique 1,2,3-trisubstituted benzene orientation that is not replicated in any other bromo-indazol-5-ol isomer, enabling regioselective metal-catalyzed cross-coupling at C4 while preserving the C5-OH as an orthogonal functionalization handle [1]. Empirical synthesis data confirm that direct bromination of 1H-indazol-5-ol with N-bromosuccinimide proceeds with >90% isolated yield to afford the 4-bromo isomer, demonstrating that this substitution pattern is both synthetically accessible and scalable, a property that may not generalize to the 6- or 7-bromo isomers without specialized directing-group strategies .

Quantitative Evidence Guide: Head-to-Head Comparisons of 4-Bromo-1H-indazol-5-ol Against Closest Analogs


Lipophilicity Differentiation: 4-Bromo-1H-indazol-5-ol LogP 2.07 vs. 1H-Indazol-5-ol LogP 1.08–1.63

4-Bromo-1H-indazol-5-ol exhibits a calculated LogP of 2.07, representing a marked increase in lipophilicity relative to its non-brominated parent 1H-indazol-5-ol, for which LogP values of 1.08 (ChemSrc, predicted), 1.27 (Molbase), and 1.63 (Chembase, experimental) have been reported [1]. The ΔLogP of +0.44 to +0.99 units (depending on the parent reference value) reflects the contribution of the bromine atom at C4 to overall molecular hydrophobicity. This difference is substantial enough to alter chromatographic retention times and, by class-level inference from the broader indazole literature, passive membrane permeability [2]. In contrast, the C7-bromo regioisomer 7-bromo-1H-indazol-5-ol has a predicted LogP of approximately 1.76 (ChemSpace), indicating that the C4-bromo isomer is the most lipophilic of the monobrominated indazol-5-ol series [3].

Lipophilicity LogP Indazole scaffold Medicinal chemistry

Regiochemical Orthogonality: C4-Br/C5-OH 1,2,3-Trisubstitution Pattern Enables Sequential Derivatization Not Accessible with 6- or 7-Bromo Isomers

4-Bromo-1H-indazol-5-ol possesses an ortho relationship between the C4 bromine and C5 hydroxyl group that is geometrically unique among the bromo-indazol-5-ol regioisomers. The C6-bromo isomer (CAS 1206800-18-1) places bromine para to the hydroxyl, while the C7-bromo isomer (CAS 1512720-83-0) places bromine at a position conjugated to the pyrazole N1 nitrogen . This ortho-bromo-hydroxy arrangement on the benzene ring of the indazole creates a 1,2,3-trisubstituted system where the bromine can serve as a handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at C4, while the C5-OH remains available for orthogonal O-alkylation, O-acylation, or O-sulfonylation without competing reactivity . Published methodology on 4-substituted NH-free indazoles confirms that the C4 position is amenable to regioselective cross-coupling, and the presence of a C5-OH group further directs electrophilic substitution to specific positions, a level of synthetic control not available with the C6-bromo isomer where the hydroxyl is electronically decoupled from the bromine site [1].

Regioselective cross-coupling Suzuki-Miyaura Indazole functionalization Medicinal chemistry

Synthesis Efficiency: 4-Bromo-1H-indazol-5-ol Prepared in 91% Yield via Direct NBS Bromination of 1H-Indazol-5-ol

4-Bromo-1H-indazol-5-ol is synthesized via regioselective bromination of commercially available 1H-indazol-5-ol (CAS 15579-15-4) using N-bromosuccinimide (NBS, 1.0 equiv.) in tetrahydrofuran at room temperature for 14 hours, affording the product in 91% isolated yield after silica gel column chromatography (1.15 g from 800 mg starting material) . This high-yielding, room-temperature procedure contrasts with the synthesis of alternative bromo-indazol-5-ol isomers, which generally require more forcing conditions or alternative starting materials. For example, 7-bromo-1H-indazol-5-ol is not readily accessible via direct electrophilic bromination of the parent indazol-5-ol due to the deactivating effect of the pyrazole ring at C7, and its synthesis typically proceeds through multi-step sequences [1]. The 91% yield for the 4-bromo isomer represents a practical benchmark for procurement decisions: researchers can either purchase the compound directly or prepare it in-house with high efficiency from a low-cost precursor, reducing overall project costs [2].

Synthesis yield N-bromosuccinimide Indazole chemistry Scalable synthesis

Physicochemical Benchmarking: Predicted Density and Boiling Point of 4-Bromo-1H-indazol-5-ol vs. 1H-Indazol-5-ol

The introduction of a bromine atom at C4 produces measurable changes in predicted physicochemical properties compared with the parent 1H-indazol-5-ol. 4-Bromo-1H-indazol-5-ol has a predicted density of 1.9 ± 0.1 g·cm⁻³ (ChemSrc) and a predicted boiling point of 368.8 ± 22.0 °C at 760 mmHg . In comparison, 1H-indazol-5-ol has a predicted density of 1.434 ± 0.06 g·cm⁻³ and a predicted boiling point of 366.5 ± 15.0 °C . The density increase of approximately 0.47 g·cm⁻³ (ca. +32%) reflects the substantial mass contribution of bromine (atomic weight 79.9 Da) to the molecular framework, while the modest boiling point elevation of ca. 2.3 °C suggests that intermolecular hydrogen bonding involving the C5-OH group dominates the liquid-phase enthalpy of vaporization regardless of bromine substitution [1]. These data provide a physicochemical fingerprint useful for identity confirmation, purity assessment, and formulation development.

Density Boiling point Predicted properties Physicochemical characterization

Class-Level MAO-B Inhibition Potency: C5-Substituted Indazoles Achieve IC50 Values of 0.0025–0.024 µM Against Human MAO-B

In a 2023 study by Stear, Petzer, and colleagues, a series of fifteen C5- and C6-substituted indazole derivatives were evaluated for inhibition of human monoamine oxidase (MAO) isoforms [1]. All compounds inhibited MAO-B with submicromolar IC50 values, and C5-substituted derivatives were particularly potent, yielding IC50 values in the range 0.0025–0.024 µM (2.5–24 nM) [2]. While 4-bromo-1H-indazol-5-ol itself was not tested in this study, the SAR data establish that the C5-hydroxy substitution pattern on the indazole scaffold is compatible with high-potency MAO-B inhibition, and that additional substitution at C5 (the position occupied by OH in the target compound) yields the most potent inhibitors in the series [3]. The parent compound 1H-indazol-5-ol was also identified as a porcine DAAO inhibitor with an IC50 of 2.03 µM . By class-level inference, 4-bromo-1H-indazol-5-ol represents a dual-functionalization-ready scaffold—the C5-OH serves as the pharmacophoric group for MAO-B/DAAO target engagement, while the C4-Br provides a synthetic handle for further optimization of potency and selectivity. This dual capability is not present in 4-bromo-1H-indazole (which lacks the C5-OH pharmacophore) or in non-brominated 1H-indazol-5-ol (which lacks the C4 derivatization handle) .

MAO-B inhibition Indazole SAR Neuropsychiatric C5-substitution

Recommended Application Scenarios for 4-Bromo-1H-indazol-5-ol Based on Quantitative Differentiation Evidence


MAO-B Focused Library Synthesis for CNS Drug Discovery

Programs targeting Parkinson's disease or major depressive disorder through MAO-B inhibition can employ 4-bromo-1H-indazol-5-ol as a dual-capability core scaffold. The C5-OH group serves as the pharmacophoric element for MAO-B engagement, based on class-level evidence that C5-substituted indazoles achieve IC50 values of 0.0025–0.024 µM against human MAO-B . The C4-Br handle enables parallel Suzuki-Miyaura diversification to explore substituent effects on isoform selectivity (MAO-B vs. MAO-A) and blood-brain barrier penetration, with the elevated LogP of 2.07 (vs. 1.08–1.63 for the parent 1H-indazol-5-ol) predicting favorable CNS penetration properties . This dual-functionalization strategy is not achievable with non-brominated 1H-indazol-5-ol or with 4-bromo-1H-indazole (which lacks the MAO/DAAO pharmacophoric hydroxyl group).

Sequential Derivatization Workflows Requiring Orthogonal C4 and C5 Functionalization

For medicinal chemistry programs requiring independent, sequential modification of two positions on the indazole scaffold, 4-bromo-1H-indazol-5-ol is the only bromo-indazol-5-ol regioisomer that provides a 1,2,3-trisubstituted benzene arrangement with orthogonal reactivity. The C4-Br undergoes palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) while the adjacent C5-OH can be independently O-alkylated, O-acylated, or O-sulfonylated without protecting-group manipulation . The 91% isolated yield from direct NBS bromination of 1H-indazol-5-ol ensures that multi-gram quantities can be prepared cost-effectively, supporting iterative library production . This scenario is especially relevant for structure-activity relationship (SAR) campaigns where parallel modification at two scaffold positions is required to probe binding pocket topography.

DAAO Inhibitor Optimization Leveraging the C4 Bromine as a Tunable Lipophilicity Modulator

The parent compound 1H-indazol-5-ol is a validated porcine DAAO inhibitor with an IC50 of 2.03 µM . 4-Bromo-1H-indazol-5-ol retains the C5-OH pharmacophore while introducing a bromine atom that increases LogP from approximately 1.08–1.63 to 2.07 . This lipophilicity enhancement (ΔLogP +0.44 to +0.99) can be leveraged to improve passive membrane permeability and potentially enhance DAAO inhibitory potency through favorable hydrophobic interactions in the enzyme active site. The C4-Br also serves as a diversification point for further SAR exploration via cross-coupling, enabling systematic optimization that begins from a pre-functionalized intermediate rather than requiring de novo synthesis of each derivative from the parent indazol-5-ol.

Physicochemical Reference Standard for Bromo-Indazole Isomer Identification in Quality Control

The distinct predicted density (1.9 ± 0.1 g·cm⁻³ vs. 1.434 ± 0.06 g·cm⁻³ for parent) and boiling point (368.8 ± 22.0 °C vs. 366.5 ± 15.0 °C) of 4-bromo-1H-indazol-5-ol, together with its LogP of 2.07, provide a quantitative physicochemical fingerprint that enables unambiguous identification and differentiation from other bromo-indazole isomers in analytical quality control workflows . The 32% density increase relative to the parent compound is particularly diagnostic, as it reflects the mass contribution of bromine and is readily measurable via simple pycnometry. Procurement specifications can include these values as identity confirmation criteria to prevent costly isomer misassignment.

Quote Request

Request a Quote for 4-bromo-1H-indazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.